molecular formula C26H43NO5 B1663851 Glycochenodeoxycholic acid CAS No. 640-79-9

Glycochenodeoxycholic acid

Cat. No.: B1663851
CAS No.: 640-79-9
M. Wt: 449.6 g/mol
InChI Key: GHCZAUBVMUEKKP-GYPHWSFCSA-N
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Mechanism of Action

Target of Action

Glycochenodeoxycholic acid (GCDCA) is a bile salt formed in the liver from chenodeoxycholate and glycine . The primary targets of GCDCA are the 7-alpha-hydroxysteroid dehydrogenase in Escherichia coli (strain K12) and several transporters including OATP1B1, OATP1B3, and NTCP .

Mode of Action

GCDCA acts as a detergent to solubilize fats for absorption and is itself absorbed . It interacts with its targets, facilitating the uptake and distribution of various substances within the body .

Biochemical Pathways

GCDCA plays a key role in gut metabolism, cell signaling, and microbiome composition . It is metabolized by enzymes derived from intestinal bacteria, which is critically important for maintaining a healthy gut microbiota, balanced lipid and carbohydrate metabolism, insulin sensitivity, and innate immunity .

Pharmacokinetics

The pharmacokinetics of GCDCA involves its absorption, distribution, metabolism, and excretion (ADME). A study has shown that GCDCA-3G is a highly sensitive and specific endogenous biomarker for identifying impaired OATP1B1 activity .

Result of Action

The action of GCDCA results in the solubilization of fats for absorption . This facilitates the digestion and absorption of dietary fats and fat-soluble vitamins in the small intestine .

Action Environment

The action of GCDCA is influenced by environmental factors such as the gut microbiota . The gut microbiota contributes to the regulation and synthesis of bile acids, including GCDCA, and also affects their physiochemical properties . Changes in the gut microbiota can therefore influence the action, efficacy, and stability of GCDCA .

Biochemical Analysis

Biochemical Properties

Glycochenodeoxycholic acid acts as a detergent to solubilize fats for absorption . It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is 7-alpha-hydroxysteroid dehydrogenase, which is involved in its metabolism . This compound also interacts with proteins involved in bile acid transport and signaling, such as the bile salt export pump (BSEP) and the farnesoid X receptor (FXR). These interactions are essential for the regulation of bile acid homeostasis and lipid metabolism.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce apoptosis in hepatocytes by modulating intracellular protein kinase C (PKC) activity . It also affects the expression of genes involved in lipid metabolism and inflammation, thereby influencing cellular metabolism and immune responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates the farnesoid X receptor (FXR), a nuclear receptor that regulates the expression of genes involved in bile acid synthesis, transport, and metabolism . This activation leads to the inhibition of bile acid synthesis and the promotion of bile acid excretion. This compound also interacts with other nuclear receptors and signaling pathways, such as the G-protein-coupled bile acid receptor (TGR5), to modulate cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its effects on cellular function can vary depending on the duration of exposure. For example, prolonged exposure to this compound can lead to sustained activation of FXR and other signaling pathways, resulting in long-term changes in gene expression and cellular metabolism . Additionally, this compound can undergo degradation over time, which may affect its potency and efficacy in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can promote lipid absorption and improve metabolic health. At high doses, this compound can induce toxicity and adverse effects, such as liver fibrosis and inflammation . These threshold effects highlight the importance of dose optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized in the liver from chenodeoxycholic acid and glycine and is subsequently conjugated with taurine or glycine to form bile salts . These bile salts are then secreted into the bile and play a crucial role in the digestion and absorption of dietary fats. This compound also interacts with enzymes involved in bile acid metabolism, such as cytochrome P450 enzymes, which further modify its structure and function.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is actively transported by the bile salt export pump (BSEP) from hepatocytes into the bile . Additionally, this compound can bind to proteins such as albumin in the bloodstream, which facilitates its distribution to various tissues. The compound’s localization and accumulation within cells are influenced by its interactions with these transporters and binding proteins.

Subcellular Localization

The subcellular localization of this compound is primarily within the endoplasmic reticulum and the bile canaliculi of hepatocytes. It is directed to these compartments through specific targeting signals and post-translational modifications . The localization of this compound within these subcellular compartments is essential for its activity and function in bile acid metabolism and lipid digestion.

Chemical Reactions Analysis

Types of Reactions: Glycochenodeoxycholic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the hydroxyl groups present in the molecule.

    Substitution: Substitution reactions can occur at the hydroxyl or carboxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Properties

IUPAC Name

2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43NO5/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16+,17-,18-,19+,20+,21-,24+,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCZAUBVMUEKKP-GYPHWSFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301020165
Record name Glycochenodeoxycholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301020165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Chenodeoxycholic acid glycine conjugate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000637
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.00315 mg/mL
Record name Glycochenodeoxycholic Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02123
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Chenodeoxycholic acid glycine conjugate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000637
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

640-79-9
Record name Glycochenodeoxycholic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=640-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycochenodeoxycholic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000640799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycochenodeoxycholic Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02123
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Glycochenodeoxycholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301020165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCOCHENODEOXYCHOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/451ZNJ667Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Chenodeoxycholic acid glycine conjugate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000637
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: The provided research papers primarily focus on the biological activity and implications of GCDCA rather than its material compatibility and stability in a broader material science context.

ANone: GCDCA is a bile acid and does not possess inherent catalytic properties like enzymes. Its role in biological systems revolves around facilitating digestion and absorption of fats and fat-soluble vitamins, as well as influencing signaling pathways.

A: While the provided abstracts don't mention specific computational studies on GCDCA, computational techniques like molecular docking and molecular dynamics simulations can be valuable tools to explore its interactions with targets like the Tissue Factor:Factor VIIa complex or the murine norovirus capsid protein [, ].

ANone: While the provided abstracts don't explicitly focus on the dissolution and solubility of GCDCA, these physicochemical properties can significantly impact its bioavailability and biological activity. Factors like pH, presence of bile salts, and lipid composition of the surrounding environment can influence GCDCA's solubility and, consequently, its absorption and distribution within the body.

A: Validation of analytical methods for GCDCA, like those employing HPLC or RIA [, ], typically involves assessing key parameters such as accuracy, precision, specificity, linearity, range, detection limit, and quantification limit. These validation steps ensure the reliability and reproducibility of the analytical data generated.

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